L-Serinamide hydrochloride L-Serinamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 65414-74-6
VCID: VC21537324
InChI: InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H/t2-;/m0./s1
SMILES: C(C(C(=O)N)N)O.Cl
Molecular Formula: C3H9ClN2O2
Molecular Weight: 140.57 g/mol

L-Serinamide hydrochloride

CAS No.: 65414-74-6

Cat. No.: VC21537324

Molecular Formula: C3H9ClN2O2

Molecular Weight: 140.57 g/mol

* For research use only. Not for human or veterinary use.

L-Serinamide hydrochloride - 65414-74-6

CAS No. 65414-74-6
Molecular Formula C3H9ClN2O2
Molecular Weight 140.57 g/mol
IUPAC Name (2S)-2-amino-3-hydroxypropanamide;hydrochloride
Standard InChI InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H/t2-;/m0./s1
Standard InChI Key VURWDDZIWBGXCK-DKWTVANSSA-N
Isomeric SMILES C([C@@H](C(=O)N)N)O.Cl
SMILES C(C(C(=O)N)N)O.Cl
Canonical SMILES C(C(C(=O)N)N)O.Cl

Physical and Chemical Properties

L-Serinamide hydrochloride possesses distinct physical and chemical characteristics that determine its behavior in various research settings. Understanding these properties is essential for researchers utilizing this compound in their work.

Basic Physical Properties

The compound typically appears as crystals or crystalline powder, ranging in color from red to purple, though it can also appear as a white crystalline powder depending on purity and preparation methods . It exhibits specific physical characteristics that are summarized in the following table:

PropertyValue
Molecular FormulaC3H8N2O2.ClH
Molecular Weight140.57 g/mol
Physical AppearanceRed to purple crystals or crystalline powder; can also appear as white crystalline powder
Melting Point187-188°C
Boiling Point444.7°C at 760 mmHg
SolubilitySoluble in water
pKa8.3
Specific Rotation[α]D = 14° (c=1, H2O)
Polar Surface Area (PSA)89.3 Ų
Storage ConditionRoom temperature

Chemical Reactivity

L-Serinamide hydrochloride contains several functional groups that contribute to its chemical reactivity, including an amino group, a hydroxyl group, and an amide group. The amino group can participate in various reactions typical of primary amines, while the hydroxyl group contributes to its hydrophilicity and can engage in hydrogen bonding. The amide functionality provides stability and participates in specific biochemical interactions, making the compound valuable in biological systems and enzymatic studies .

The hydrochloride salt form enhances its stability and solubility in aqueous solutions compared to the free base form. This property is particularly advantageous in biological research where aqueous environments predominate.

Synthesis and Manufacturing Methods

The synthesis of L-Serinamide hydrochloride typically involves a two-step process, beginning with the preparation of L-serine methyl ester hydrochloride as an intermediate, followed by its conversion to L-Serinamide hydrochloride.

Preparation of L-Serine Methyl Ester Hydrochloride

The first step involves the esterification of L-serine to form L-serine methyl ester hydrochloride, which serves as a key intermediate. The synthetic method includes:

  • Addition of L-serine to methanol as a solvent

  • Cooling the mixture to 0-10°C

  • Dropwise addition of thionyl chloride

  • Heating the mixture to 35-40°C after completion of thionyl chloride addition

  • Continuing the reaction for 24-48 hours

  • Cooling and crystallizing the reaction mixture

  • Centrifugal solvent removal and drying to obtain L-serine methyl ester hydrochloride

This method has been optimized to improve yield, reduce solvent usage, and minimize waste generation. The process includes recycling of the recovered methanol as a mother liquor for subsequent reaction cycles, enhancing both economic and environmental aspects of the synthesis .

Conversion to L-Serinamide Hydrochloride

The second step involves the conversion of L-serine methyl ester hydrochloride to L-Serinamide hydrochloride:

  • Dissolution of L-serine methyl ester hydrochloride in ammonia water

  • Stirring the reaction mixture for approximately 48 hours at room temperature

  • Stopping the reaction and distilling off ammonia under reduced pressure

  • Adding diluted hydrochloric acid to dissolve the residue

  • Freeze-drying to obtain L-Serinamide hydrochloride

This method has been reported to yield L-Serinamide hydrochloride with approximately 87.5% efficiency, appearing as a pale yellow solid .

Applications in Scientific Research

L-Serinamide hydrochloride demonstrates significant versatility across multiple scientific research domains, with applications spanning from basic biochemical studies to complex proteomics investigations.

Biochemical Research Applications

In biochemical research, L-Serinamide hydrochloride serves several important functions:

  • Substrate in enzyme-catalyzed reactions: The compound acts as a substrate for various enzymes, allowing researchers to study enzymatic mechanisms and kinetics

  • Reagent for biochemical assays: Its specific chemical properties make it valuable in developing and executing various biochemical assays

  • Probe for structural and functional studies: Researchers utilize this compound to investigate protein structures and functions

Proteomics and Protein Interaction Studies

L-Serinamide hydrochloride has proven particularly useful in proteomics research, especially in the study of:

  • Protein-protein interactions: The compound helps elucidate how proteins interact with each other in biological systems

  • Cell signaling pathways: It serves as a valuable tool in investigating the complex cellular signaling mechanisms critical to biological functions

These applications highlight the compound's importance in advancing our understanding of fundamental biological processes and potentially contributing to the development of new therapeutic approaches.

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